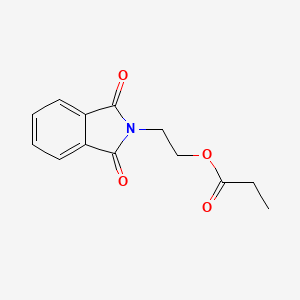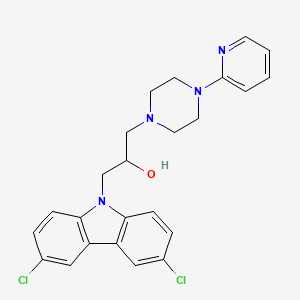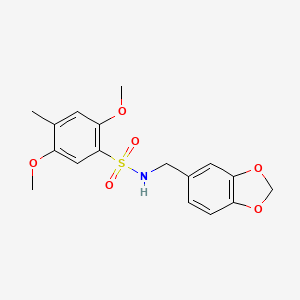![molecular formula C20H18ClN3O2S2 B12130015 N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[64002,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural features, including a chlorophenyl group, a thia-diazatricyclic core, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thia-Diazatricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts to form the tricyclic structure.
Introduction of the Chlorophenyl Group: This can be achieved through a substitution reaction where a chlorophenyl derivative is introduced to the intermediate compound.
Attachment of the Acetamide Moiety: The final step involves the acylation of the intermediate with an acetamide group, typically using reagents such as acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thia-diazatricyclic core, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity, potentially acting as an enzyme inhibitor or receptor ligand. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions allows for the design of analogs with improved pharmacological properties.
Industry
In the materials science industry, the compound’s unique structural properties could be leveraged to develop new materials with specific functionalities, such as polymers or coatings with enhanced stability or reactivity.
Mecanismo De Acción
The mechanism by which N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide analogs: Compounds with similar core structures but different substituents.
Thia-diazatricyclic derivatives: Compounds sharing the tricyclic core but with variations in the attached functional groups.
Uniqueness
What sets this compound apart is its combination of a chlorophenyl group, a thia-diazatricyclic core, and an acetamide moiety. This unique combination of structural features provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C20H18ClN3O2S2 |
|---|---|
Peso molecular |
432.0 g/mol |
Nombre IUPAC |
N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H18ClN3O2S2/c1-2-10-24-19(26)17-14-4-3-5-15(14)28-18(17)23-20(24)27-11-16(25)22-13-8-6-12(21)7-9-13/h2,6-9H,1,3-5,10-11H2,(H,22,25) |
Clave InChI |
AWLFGHPZTBERGX-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Cl)SC4=C2CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(E)-4-Methyl-2-pyridylimino]methyl]-2-naphthol](/img/structure/B12129948.png)


![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-({[4-(pentyloxy)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12129962.png)
![3-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-5-(3-methylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12129969.png)
![(E)-N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-3-(4-methoxy-phenyl)-acrylamide](/img/structure/B12129976.png)

![4-[2-(7H-purin-6-ylamino)ethyl]benzenesulfonamide](/img/structure/B12129986.png)
![3-(2-Fluorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12129987.png)

![{[4-Ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}indoline](/img/structure/B12129995.png)
![2-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-fluorophenyl)ethanone](/img/structure/B12130003.png)

![3-[(2,4-Dichlorophenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12130016.png)
